molecular formula C5HBr2ClN2O2 B1428602 Pyridine, 2,6-dibromo-4-chloro-3-nitro- CAS No. 947144-60-7

Pyridine, 2,6-dibromo-4-chloro-3-nitro-

Cat. No. B1428602
M. Wt: 316.33 g/mol
InChI Key: QRXWPXAALPTEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Pyridine, 2,6-dibromo-4-chloro-3-nitro-” is a chemical compound. Unfortunately, there is not much specific information available about this exact compound .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Scientific Research Applications

Nitration and Halogenation Studies

  • Nitration Reactions: Research by Duffy and Laali (1991) demonstrated the nitration of 2,6-dibromo- and 2,6-dichloropyridine, closely related to 2,6-dibromo-4-chloro-3-nitropyridine, using NO2+BF4− (nitryl tetrafluoroborate). This study highlights the influence of different solvents on C-nitration vs. N-nitration, shedding light on the nitration mechanism of such compounds (Duffy & Laali, 1991).

Synthesis of Derivatives and Related Compounds

  • Synthesis of Azaindoles: Figueroa‐Pérez et al. (2006) reported on the synthesis of 4-substituted 7-azaindole derivatives using compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. This study illustrates the utility of similar halogenated and nitrated pyridines in creating diverse organic compounds (Figueroa‐Pérez et al., 2006).

Structural and Molecular Studies

  • Molecular Structure Analysis: The molecular structures of various pyridine-N-oxides, including 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, were determined by gas-phase electron diffraction, as researched by Chiang and Song (1983). This research provides insights into the structural characteristics of nitro-substituted pyridines (Chiang & Song, 1983).

Energetic Material Synthesis

  • Energetic Materials Synthesis: A study by Ma et al. (2018) on the synthesis of a fused, tricyclic pyridine-based energetic material, namely 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), involved the use of 4-amino-2,6-dichloro-3,5-dinitropyridine. This research highlights the potential of nitropyridines in creating high-density energetic materials (Ma et al., 2018).

Safety And Hazards

2-Nitropyridine, a similar compound, is classified as dangerous. It is fatal if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,6-dibromo-4-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXWPXAALPTEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-chloro-3-nitropyridine

Synthesis routes and methods I

Procedure details

2,6-Dibromo-4-amino-5-nitro-pyridine (3 g) was taken up in concentrated hydrochloric acid (20 mL) and cooled to 0° C. Sodium nitrite (3.5 g) was added and the reaction mixture was allowed to stir at 0° C. for 1 h. The ice bath was removed and the reaction allowed to warm to room temperature over 3 h, and was then quenched by the addition of ethyl acetate (50 mL) and water (100 mL). The organic layer was separated, dried over MgSO4 and filtered and evaporated in vacuo to a pale yellow oil, which was purified by column chromatography using 35:1 pentane:EtOAc as eluant to give the title compound (2.2 g) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-dibromo-3-nitro-pyridin-4-ylamine (6.5 g, 21.9 mmol) was suspended in concentrated HCl (100 mL) and cooled to 0° C., then sodium nitrite (7.5 g, 109 mmol) was added. There mixture was stirred for 30 minutes then warmed to room temperature. 100 mL of cooled water were added and the mixture was extracted with 100 mL of ethyl acetate. The organic layer was washed with 100 mL of water, dried over magnesium sulphate and the solvent was removed in vacuo to give 5.8 g of 2,6-dibromo-3-nitro-4-chloro pyridine as an orange oil. The oil was dissolved in 80 mL of THF and cooled to 0° C. Benzylamine (94.9 mL, 44.9 mmol) was dissolved in 20 mL of THF and added dropwise to the reaction followed by potassium carbonate (6.6 g, 48.2 mmol). The mixture was warmed to room temperature then heated at 50° C. overnight. Once the reaction was complete, the mixture was partitioned in water (150 mL) and ethyl acetate (100 mL). The organic layer was washed with 200 mL of water and 200 mL of brine, dried over magnesium sulphate and the solvent was removed in vacuo. 100 mL of ethanol was added and the mixture was sonicated for five minutes and let in the fume hood overnight. The precipitate was filtered off and washed with 30 mL of ethanol to give 4.56 g of the title compound as a yellow solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 2,6-dibromo-4-chloro-3-nitro-
Reactant of Route 2
Reactant of Route 2
Pyridine, 2,6-dibromo-4-chloro-3-nitro-
Reactant of Route 3
Reactant of Route 3
Pyridine, 2,6-dibromo-4-chloro-3-nitro-
Reactant of Route 4
Reactant of Route 4
Pyridine, 2,6-dibromo-4-chloro-3-nitro-
Reactant of Route 5
Pyridine, 2,6-dibromo-4-chloro-3-nitro-
Reactant of Route 6
Reactant of Route 6
Pyridine, 2,6-dibromo-4-chloro-3-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.